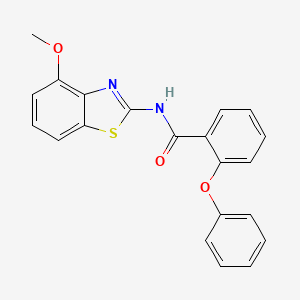

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Descripción

Propiedades

IUPAC Name |

N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3S/c1-25-17-12-7-13-18-19(17)22-21(27-18)23-20(24)15-10-5-6-11-16(15)26-14-8-3-2-4-9-14/h2-13H,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXROXKDEDGWZGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

In-Depth Technical Guide: Synthesis and Characterization of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the novel compound, N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide. In the absence of direct literature for this specific molecule, this document outlines a robust and well-precedented synthetic methodology. It further presents a full suite of predicted characterization data, derived from analogous structures and established spectroscopic principles, to facilitate its identification and verification. This guide is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development, offering a foundational resource to stimulate further investigation into this and related compounds.

Introduction

The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1] Benzothiazole derivatives have garnered significant attention for their potential as antimicrobial, antiviral, anti-inflammatory, antidiabetic, and anticancer agents.[1][2] The 2-aminobenzothiazole moiety, in particular, serves as a versatile intermediate for the synthesis of various biologically active molecules.[3] The N-acylation of the 2-amino group is a common and effective strategy to modulate the physicochemical properties and biological target specificity of these compounds.[4]

This guide focuses on the synthesis and characterization of a novel derivative, N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide. This molecule uniquely combines the 2-aminobenzothiazole core, substituted with a methoxy group at the 4-position, with a 2-phenoxybenzoic acid side chain. The methoxy substituent on the benzothiazole ring and the phenoxy group on the benzamide moiety are expected to influence the compound's electronic properties, lipophilicity, and conformational flexibility, potentially leading to novel biological activities. This document provides a detailed, step-by-step protocol for its synthesis via amide coupling and a comprehensive analysis of its expected spectroscopic and physicochemical properties.

Proposed Synthesis and Experimental Protocols

A logical and efficient synthetic route to N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves the amide coupling of two key intermediates: 2-amino-4-methoxy-1,3-benzothiazole and 2-phenoxybenzoic acid. This approach is well-established for the synthesis of N-acylated 2-aminobenzothiazoles.[4]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide.

Step-by-Step Experimental Protocol

Part 1: Synthesis of 2-amino-4-methoxy-1,3-benzothiazole

The synthesis of substituted 2-aminobenzothiazoles from anilines is a well-documented process.[5]

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-methoxyaniline (12.3 g, 0.1 mol) in 50 mL of glacial acetic acid.

-

Thiocyanation: Cool the solution to 0-5 °C in an ice-salt bath. Add potassium thiocyanate (10.7 g, 0.11 mol) portion-wise while maintaining the temperature below 10 °C.

-

Bromination and Cyclization: Prepare a solution of bromine (16.0 g, 0.1 mol) in 20 mL of glacial acetic acid. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 12 hours.

-

Work-up: Pour the reaction mixture into 500 mL of ice-cold water. Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.

-

Purification: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize the crude product from ethanol to yield pure 2-amino-4-methoxy-1,3-benzothiazole.

Part 2: Synthesis of 2-phenoxybenzoyl chloride

The conversion of carboxylic acids to acyl chlorides using thionyl chloride is a standard and efficient method.

-

Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a gas trap, add 2-phenoxybenzoic acid (10.7 g, 0.05 mol).

-

Chlorination: Add thionyl chloride (7.3 mL, 0.1 mol) dropwise to the flask.

-

Reaction: Gently reflux the mixture for 2-3 hours. The reaction is complete when the evolution of HCl and SO₂ gases ceases.

-

Isolation: Distill off the excess thionyl chloride under reduced pressure. The resulting crude 2-phenoxybenzoyl chloride can be used in the next step without further purification.

Part 3: Amide Coupling

The final step involves the acylation of the 2-aminobenzothiazole with the prepared acyl chloride.

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-amino-4-methoxy-1,3-benzothiazole (9.0 g, 0.05 mol) and triethylamine (7.0 mL, 0.05 mol) in 100 mL of anhydrous dichloromethane.

-

Acylation: Cool the solution to 0 °C in an ice bath. Add a solution of 2-phenoxybenzoyl chloride (11.6 g, 0.05 mol) in 50 mL of anhydrous dichloromethane dropwise over 30 minutes.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Wash the reaction mixture sequentially with 1N HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.

Physicochemical and Spectroscopic Characterization

The following tables summarize the predicted physicochemical and spectroscopic data for N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₂₁H₁₆N₂O₃S |

| Molecular Weight | 392.43 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (decomposes) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. |

| logP (Octanol/Water) | 4.8 (Predicted) |

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~12.5 | Singlet | -NH (amide) |

| ~8.0-8.2 | Multiplet | Aromatic CH |

| ~7.0-7.8 | Multiplet | Aromatic CH |

| ~6.8 | Doublet | Aromatic CH |

| ~3.9 | Singlet | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (amide) |

| ~158 | C (aromatic C-O) |

| ~155 | C (aromatic C-O) |

| ~150 | C=N (benzothiazole) |

| ~148 | C (aromatic C-S) |

| ~115-135 | Aromatic CH and C |

| ~56 | -OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Frequency (ν) cm⁻¹ | Assignment |

| ~3300-3400 | N-H Stretching (amide) |

| ~3000-3100 | Aromatic C-H Stretching |

| ~1680 | C=O Stretching (amide) |

| ~1600-1450 | Aromatic C=C Stretching |

| ~1250 | C-O Stretching (ether) |

| ~1050 | C-O Stretching (ether) |

| ~750 | C-S Stretching |

Mass Spectrometry (MS)

| Ionization Mode | Predicted m/z |

| ESI-MS [M+H]⁺ | 393.09 |

Potential Biological Significance and Mechanism of Action

While the biological activity of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide has not been empirically determined, its structural motifs suggest potential as a biologically active agent. Benzothiazole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer and anti-inflammatory activities.[6] The introduction of the 2-phenoxybenzamide moiety may confer novel target specificities.

Hypothesized Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this class of compounds is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer.[7]

Caption: Hypothesized mechanism of action via protein kinase inhibition.

The benzothiazole core can act as a scaffold that positions the phenoxybenzamide side chain to interact with the ATP-binding pocket of a target kinase. The methoxy and phenoxy groups can form hydrogen bonds and hydrophobic interactions with key amino acid residues, leading to competitive inhibition of ATP binding and subsequent downstream signaling.[3][6]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of the novel compound N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted physicochemical and spectroscopic data serve as a valuable reference for its identification and purity assessment. Based on the known biological activities of related benzothiazole derivatives, this compound represents a promising candidate for further investigation in drug discovery programs, particularly in the areas of oncology and inflammation. The hypotheses presented regarding its potential mechanism of action offer a starting point for future pharmacological studies.

References

- Khandelwal, R., Vasava, M., & Parmar, C. (2026).

- Dadmal, T. L., & Singh, T. (2017). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. RSC Advances, 7(85), 54087-54109.

- A. K. (2008). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. E-Journal of Chemistry, 5(3), 517-522.

- Chen, J., et al. (2009). Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction of 2-Iodobenzenamine with Isothiocyanate.

- Siddiqui, H. L., et al. (2016).

- Al-Ostath, O. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Pharmaceuticals, 16(11), 1548.

- BenchChem. (2025).

- Tan, S. P., et al. (2016). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 20(5), 1143-1150.

- Shabbir, M., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4150.

- El-Gamel, N. E. A., et al. (2024). Synthesis, Spectroscopic Characterization, and Biological Assessment of Novel Benzothiazole Derivatives Bound to Transition Metal Complexes. Oriental Journal of Chemistry, 40(2).

- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.

- Sharma, R., et al. (2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(5), 1-10.

- Pisano, C., et al. (2020). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 9(11), 1126.

- Reddy, T. S., et al. (2018). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. Organic & Biomolecular Chemistry, 16(15), 2686-2690.

- Gising, J., et al. (2013). Coupling for the synthesis of N-acylated 2-aminobenzothiazoles and related heterocycles. Tetrahedron Letters, 54(33), 4443-4446.

- Gomha, S. M., et al. (2024). Biologically active compounds having 2-arylbenzothiazole scaffold.

- Wang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12.

- Capps, K. P., et al. (2012). Intramolecular Rearrangement of α-Amino Acid Amide Derivatives of 2-Aminobenzothiazoles. Molecules, 17(10), 12056-12066.

- Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Dhaka University Journal of Pharmaceutical Sciences, 20(2), 199-206.

- Abd AN, A. A., et al. (2021). Synthesis, Characterization For New (Heterocyclic) Compounds From 2-Amino-6-Methoxy Benzothiazole And Study Biological. Natural Volatiles & Essential Oils, 8(4), 7868-7883.

- Yao, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(5-6), 141-146.

- Cheméo. (n.d.). Chemical Properties of N-(4-Methoxy-1,3-benzothiazol-2-yl)acetamide.

- BenchChem. (2025). An In-depth Technical Guide to the Characterization of 4-phenoxy-N-(1,3-thiazol-2-yl)butanamide. BenchChem.

- Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 18(9), 11339-11356.

- Gomha, S. M., et al. (2008).

- Krátký, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2095.

- Stevens, M. F. G., et al. (2001). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648). Journal of Medicinal Chemistry, 44(26), 4687-4697.

- Arora, R., et al. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038-047.

- E-Nunu, A. A., et al. (2013). Characterization of the 4-(Benzothiazol-2-yl)phenylnitrenium Ion from a Putative Metabolite of a Model Anti-Tumor Drug. Chemical Research in Toxicology, 26(11), 1649-1658.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Pivotal Role of Physicochemical Properties in the Development of Novel Benzothiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The journey from a promising hit compound to a viable drug candidate is, however, fraught with challenges, many of which are intrinsically linked to the molecule's physicochemical properties. This in-depth technical guide provides a comprehensive exploration of the critical physicochemical parameters of novel benzothiazole derivatives, offering a blend of theoretical understanding and practical, field-proven experimental protocols. By elucidating the causal relationships between a molecule's structural attributes, its physicochemical characteristics, and its ultimate biological efficacy, this guide aims to empower researchers to make more informed decisions in the design and optimization of next-generation benzothiazole-based therapeutics.

The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring.[2] This structural motif is not only prevalent in numerous natural products but has also been a fertile ground for the synthesis of a vast library of bioactive molecules.[3] The inherent aromaticity and the presence of heteroatoms (nitrogen and sulfur) confer upon the benzothiazole nucleus unique electronic and structural features that enable it to interact with a diverse array of biological targets.[4]

The therapeutic potential of benzothiazole derivatives is vast, with compounds demonstrating efficacy as:

-

Anticancer Agents: Inducing apoptosis and inhibiting key signaling pathways in various cancer cell lines.[1][5]

-

Antimicrobial Agents: Exhibiting potent activity against a range of bacterial and fungal pathogens.[6][7]

-

Anti-inflammatory Agents: Modulating inflammatory pathways to mitigate disease.[5]

-

Neuroprotective Agents: Showing promise in the context of neurodegenerative diseases.[8]

However, the mere presence of the benzothiazole core does not guarantee therapeutic success. The journey to a clinically effective drug is critically dependent on a delicate balance of physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The Triad of Influence: Structure, Physicochemical Properties, and Biological Activity

The biological activity of a benzothiazole derivative is not solely determined by its interaction with a specific target. Its ability to reach that target in a sufficient concentration and for an appropriate duration is governed by its physicochemical properties. These properties, in turn, are a direct consequence of the molecule's chemical structure. Understanding this intricate interplay is paramount for rational drug design.

Caption: The relationship between chemical structure, physicochemical properties, and biological activity.

Key Physicochemical Properties and Their Determination

A thorough understanding and precise measurement of several key physicochemical properties are essential during the development of novel benzothiazole derivatives.

Aqueous Solubility (Log S)

Aqueous solubility is a critical determinant of a drug's bioavailability. A compound must possess a certain degree of aqueous solubility to be absorbed from the gastrointestinal tract and to be transported in the bloodstream. Poor solubility can lead to erratic absorption and suboptimal therapeutic efficacy.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

This method remains the gold standard for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the solid benzothiazole derivative to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Equilibration: Seal the vial and agitate it at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to stand, or centrifuge it at a high speed to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The aqueous solubility is then calculated based on the measured concentration in the saturated solution.

Lipophilicity (Log P)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a crucial parameter that influences membrane permeability, plasma protein binding, and metabolic stability. The partition coefficient (Log P), which describes the distribution of a compound between an aqueous and an immiscible organic phase (typically n-octanol), is the most common measure of lipophilicity.

Experimental Protocol: Determination of Log P using HPLC

While the shake-flask method can be used, HPLC-based methods are often preferred for their speed and lower sample consumption.

Step-by-Step Methodology:

-

Column and Mobile Phase Selection: Utilize a reverse-phase HPLC column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known Log P values onto the HPLC system and record their retention times.

-

Sample Analysis: Inject the benzothiazole derivative of interest and determine its retention time under the same chromatographic conditions.

-

Calculation: A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known Log P values of the standards. The Log P of the test compound is then extrapolated from this calibration curve based on its retention factor.

Ionization Constant (pKa)

The pKa of a compound is the pH at which it exists in a 50:50 ratio of its ionized and non-ionized forms. Since the ionization state of a molecule significantly affects its solubility, permeability, and interaction with biological targets, determining the pKa is of paramount importance.

Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.

Step-by-Step Methodology:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

Sample Preparation: Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., methanol or DMSO). Add a small aliquot of the stock solution to each buffer solution to achieve the desired final concentration.

-

Spectrophotometric Measurement: Record the UV-Vis spectrum of the compound in each buffer solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH of the buffer solutions. The resulting sigmoidal curve can be analyzed using appropriate software to determine the inflection point, which corresponds to the pKa value.

Caption: A generalized experimental workflow for the physicochemical and biological evaluation of novel benzothiazole derivatives.

Case Study: The Interplay of Physicochemical Properties and Antimicrobial Activity in Novel Benzothiazole Derivatives

A recent study on a series of newly synthesized benzothiazole derivatives provides a compelling example of how physicochemical properties directly influence biological activity.[9] In this study, a series of N-arylsulfonylpyridone and pyrazolone derivatives of benzothiazole were synthesized and evaluated for their antimicrobial activity.[9]

Table 1: Physicochemical Properties and Antimicrobial Activity (MIC) of Selected Benzothiazole Derivatives against S. aureus

| Compound ID | Molecular Weight ( g/mol ) | Log P | H-Bond Donors | H-Bond Acceptors | MIC against S. aureus (mM) |

| 12a | 552.02 | 4.85 | 1 | 9 | > 2.609 |

| 14b | 463.57 | 4.12 | 2 | 6 | 0.864 |

| 16a | 451.52 | 3.55 | 3 | 6 | 0.221 |

| 16b | 485.97 | 4.31 | 2 | 6 | 0.103 |

| 16c | 500.00 | 4.41 | 2 | 6 | 0.025 |

| Ampicillin | 349.41 | - | - | - | 0.179 |

| Sulfadiazine | 250.28 | - | - | - | 1.998 |

Data adapted from a study by Al-Suwaidan et al. (2022).[9]

Analysis and Interpretation:

The data presented in Table 1 clearly demonstrates a correlation between the physicochemical properties of these benzothiazole derivatives and their antimicrobial activity against Staphylococcus aureus.

-

Lipophilicity (Log P): A general trend can be observed where compounds with moderate Log P values (around 3.5-4.5) exhibit better antimicrobial activity. For instance, compound 16a with a Log P of 3.55 is significantly more active than compound 12a with a Log P of 4.85. However, a simple linear relationship is not always evident, suggesting that an optimal lipophilicity range exists for effective cell penetration without excessive non-specific binding.

-

Molecular Weight: While not a strict rule, the more active compounds in this series tend to have a molecular weight below 500 g/mol , which is in line with Lipinski's Rule of Five for drug-likeness.

-

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors also plays a role in membrane permeability and target binding. The most active compound, 16c , possesses a balanced number of hydrogen bond donors and acceptors.

This case study underscores the importance of a multi-parameter optimization approach. It is not a single physicochemical property but rather a finely tuned combination of these attributes that leads to enhanced biological activity.

Conclusion and Future Directions

The benzothiazole scaffold will undoubtedly continue to be a prolific source of novel therapeutic agents. However, to translate the promise of these molecules into clinical reality, a deep and practical understanding of their physicochemical properties is indispensable. By integrating the experimental protocols and the structure-property-activity relationship insights outlined in this guide, researchers can navigate the complexities of drug discovery with greater precision and efficiency.

Future research in this area should focus on the development of more predictive in silico models for the physicochemical properties of benzothiazole derivatives, further streamlining the design-synthesis-test cycle. Additionally, a greater emphasis on the experimental determination of these properties for a wider range of novel compounds will contribute to a more robust understanding of the chemical space occupied by successful benzothiazole-based drugs.

References

-

Al-Suwaidan, I. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8847. [Link]

-

Hassan, A. S., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5163. [Link]

-

Singh, P., et al. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European Journal of Medicinal Chemistry, 63, 635-644. [Link]

-

Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1835-1840. [Link]

-

Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. ResearchGate. [Link]

-

Xu, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology, 15, 1369406. [Link]

-

El-Sayed, M. A. A., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2099. [Link]

-

Satyadev, S. A., et al. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL BENZOTHIAZOLE ANALOGS AS POTENTIAL ANTITUBERCULAR AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(1), 576-586. [Link]

-

Sagar, V., & Sarkar, A. (2024). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Ignited Minds Journals. [Link]

-

Kumar, A., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Medicinal Chemistry Research, 32(5), 849-881. [Link]

-

Patil, S. V., et al. (2025). Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances, 15(38), 27365-27382. [Link]

-

Niewiadomy, A., Matysiak, J., & Karpińska, M. M. (2011). Synthesis and anticancer activity of new 2-aryl-4H-3,1-benzothiazines. Archiv der Pharmazie, 344(4), 224-230. [Link]

-

Shinde, P. P., & Patil, P. S. (2012). Synthesis and Biological Activities of Some Benzothiazole Derivatives. Asian Journal of Research in Chemistry, 5(3), 353-356. [Link]

-

Wang, Y., et al. (2022). Synthesis, Characterization and Biological Evaluation of Benzothiazole-Isoquinoline Derivative. Molecules, 27(24), 9062. [Link]

-

Vivek, et al. (2024). View of Biological Evaluation of Benzothiazole Derivatives: A Comprehensive Review. BPAS Journals. [Link]

-

Saipriya, D., et al. (2017). Design, synthesis, antioxidant and anticancer activity of novel schiff's bases of 2-amino benzothiazole. Manipal Academy of Higher Education. [Link]

-

Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

-

Azzam, R. A., et al. (2024). In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. RSC Advances, 14(25), 17871-17891. [Link]

-

Palkar, M. B., et al. (2015). Use of Physicochemical and Topological Parameters in Estimating Anti-Cancer Activity of Benzothiazole Derivatives. Letters in Drug Design & Discovery, 12(4), 282-289. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. rjptonline.org [rjptonline.org]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. bpasjournals.com [bpasjournals.com]

- 5. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization and Biological Evaluation of Benzothiazole-Isoquinoline Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme | MDPI [mdpi.com]

Advanced In Silico ADMET Profiling of Benzothiazole Derivatives: A Computational Toxicology and Pharmacokinetics Whitepaper

Executive Summary

Benzothiazole is a privileged bicyclic scaffold in medicinal chemistry, characterized by a benzene ring fused to a five-membered thiazole ring. The presence of endocyclic sulfur and nitrogen atoms provides multiple hydrogen-bond acceptor sites, making it highly versatile for targeting diverse biological pathways, including EGFR, p53-MDM2, and GABA-AT[1][2][3]. However, optimizing the pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) and Toxicity (ADMET) of these derivatives remains a critical bottleneck in drug discovery.

This whitepaper provides a comprehensive, self-validating framework for the in silico ADMET prediction of benzothiazole compounds. By integrating traditional physicochemical profiling with advanced Machine Learning (ML) and SHAP (SHapley Additive exPlanations) analysis, this guide establishes a robust methodology for rational drug design[4][5].

The Causality of Computational Choices in ADMET

As application scientists, we do not merely run compounds through black-box web servers; we must understand the physical and statistical causality behind our computational choices.

-

Lipophilicity (Log P) & TPSA : Benzothiazole's inherent lipophilicity can lead to poor aqueous solubility. We strictly monitor Log P and Topological Polar Surface Area (TPSA). Compounds with a Log P < 3 and TPSA < 140 Ų generally exhibit optimal gastrointestinal (GI) absorption without violating Lipinski's Rule of Five[1].

-

Blood-Brain Barrier (BBB) Permeation : For neuro-active benzothiazoles (e.g., anticonvulsants targeting GABA-AT), BBB crossing is required. Conversely, for peripheral targets (e.g., anticancer EGFR inhibitors), BBB permeation is a liability that causes central nervous system (CNS) toxicity. The BOILED-Egg model is utilized because it plots WLOGP against TPSA, providing a robust, causal physicochemical boundary for passive diffusion[3].

-

Machine Learning vs. Traditional QSAR : Traditional linear QSAR models often fail to capture the complex, non-linear structure-toxicity relationships of heterocyclic rings. Ensemble machine learning models (e.g., Random Forest, XGBoost) utilizing Morgan fingerprints can map the presence of specific substructures directly to ADMET endpoints, achieving predictive R² values exceeding 0.89[4][5].

Step-by-Step Experimental Protocol: The In Silico ADMET Workflow

To ensure reproducibility and scientific integrity, the following self-validating protocol must be executed for novel benzothiazole libraries.

Step 1: Ligand Preparation and Descriptor Generation

-

Draw the 2D structures of the benzothiazole derivatives using a chemical drawing tool and optimize their geometries using Density Functional Theory (DFT) at the B3LYP/6-31+G(d,p) level to ensure accurate electronic distribution[3].

-

Convert the optimized structures into canonical SMILES (Simplified Molecular-Input Line-Entry System) strings.

-

Generate Morgan fingerprints (radius 2, 2048 bits) to encode the molecular substructures for machine learning inputs[4].

Step 2: Pharmacokinetic (PK) Profiling

-

Input the SMILES strings into the SwissADME and pkCSM web servers[6].

-

Extract the GI absorption and BBB permeability classifications based on the BOILED-Egg predictive model.

-

Assess CYP450 inhibition (specifically CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). Causality note: Benzothiazoles are highly susceptible to oxidative metabolism by CYP3A4; identifying inhibitors early prevents adverse drug-drug interactions (DDIs).

Step 3: Toxicity Screening

-

Run the compounds through ProTox-II to predict the median lethal dose (LD50) and toxicity class (I-VI).

-

Evaluate specific toxicological endpoints: hepatotoxicity, carcinogenicity, immunotoxicity, and mutagenicity (Ames test)[5].

-

For agrochemical applications (e.g., antimalarial trehalase inhibitors), utilize BeeTox to ensure the compounds do not pose ecological toxicity to pollinators[6].

Step 4: Machine Learning & SHAP Analysis Integration

-

Feed the Morgan fingerprints into a pre-trained Random Forest (RF) or XGBoost regressor to predict specific continuous endpoints (e.g., clearance rates or photophysical emission wavelengths)[4].

-

Apply SHAP analysis to extract feature importance. This step is critical: it explains why the model made its prediction (e.g., revealing that a tertiary amine substitution on the benzothiazole ring increases metabolic clearance)[4].

Workflow Visualization

Sequential in silico ADMET workflow for screening benzothiazole derivatives.

Quantitative Data Presentation: Comparative ADMET Profiles

The predictive power of this workflow is validated by comparing novel benzothiazole derivatives against standard FDA-approved therapeutics. Table 1 summarizes key ADMET parameters extracted from recent computational studies.

Table 1: Comparative In Silico ADMET Profiles of Benzothiazole Derivatives vs. Standard Therapeutics

| Compound / Drug | Target Pathway | Log P | BBB Permeability | GI Absorption | Toxicity Alerts | Reference |

| Gefitinib (Standard) | EGFR | 3.92 | Low | High | Hepatotoxicity | [1] |

| Erlotinib (Standard) | EGFR | 3.20 | Low | High | None | [1] |

| Benzothiazole Cmpd 45 | EGFR | 1.76 | Low | High | None | [1] |

| Benzothiazole B25 | p53-MDM2 | ~3.50 | Low | High | None | [2] |

| 1,3-Benzothiazole Analogue 2 | GABA-AT | >4.00 | Fail | Moderate | Mutagenicity | [3] |

| 1,3-Benzothiazole Analogue 11 | GABA-AT | <3.00 | Pass | High | None | [3] |

Data Analysis : As demonstrated in Table 1, Benzothiazole Compound 45 significantly outperforms the standard drug Gefitinib by exhibiting a lower Log P (1.76 vs. 3.92), ensuring superior aqueous solubility while maintaining high GI absorption and avoiding hepatotoxicity alerts[1]. Conversely, Analogue 2 failed the BBB permeation test due to excessive lipophilicity (Log P > 4.00), validating the necessity of strict physicochemical boundaries during early-stage screening[3].

Advanced Machine Learning Architecture in ADMET

To push beyond static web servers, modern computational toxicology employs ensemble learning. Random Forest (RF) models have proven exceptionally adept at classifying toxicity datasets and predicting maximum recommended daily doses[5]. By utilizing Morgan fingerprints, RF models can identify the exact substructures responsible for target binding or off-target toxicity, while SHAP values provide the necessary interpretability to guide synthetic chemists[4][5].

Machine learning architecture utilizing SHAP for causal ADMET feature extraction.

Conclusion

The in silico prediction of ADMET properties is no longer just a filtering step; it is a fundamental driver of rational drug design. By combining rigorous physicochemical boundary testing with explainable machine learning (SHAP), researchers can confidently optimize the benzothiazole scaffold. This multi-tiered computational approach drastically reduces the attrition rate of drug candidates, ensuring that only those with the highest probability of clinical success and safety advance to in vivo validation.

References

-

Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives as Potential Anticancer Agents - PubMed. nih.gov.[Link]

-

Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies - Taylor & Francis Online. tandfonline.com.[Link]

-

Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC. nih.gov.[Link]

-

Integrating Machine Learning and SHAP Analysis to Advance the Rational Design of Benzothiadiazole Derivatives with Tailored Photophysical Properties - PMC. nih.gov.[Link]

-

In silico studies of benzothiazole derivatives as potential inhibitors of Anopheles funestus and Anopheles gambiae trehalase - Frontiers. frontiersin.org.[Link]

-

Leveraging machine learning models in evaluating ADMET properties for drug discovery and development - IAPC Journals. iapchem.org.[Link]

Sources

- 1. Computational Screening, ADME Study, and Evaluation of Benzothiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrating Machine Learning and SHAP Analysis to Advance the Rational Design of Benzothiadiazole Derivatives with Tailored Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Leveraging machine learning models in evaluating ADMET properties for drug discovery and development | ADMET and DMPK [pub.iapchem.org]

- 6. Frontiers | In silico studies of benzothiazole derivatives as potential inhibitors of Anopheles funestus and Anopheles gambiae trehalase [frontiersin.org]

Elucidating the Multifaceted Mechanisms of Action of N-(benzothiazol-2-yl)benzamide Analogs

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(benzothiazol-2-yl)benzamide scaffold represents a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. Analogs derived from this core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antidiabetic, and neuroprotective effects.[1][2][3] This guide provides an in-depth exploration of the known mechanisms of action for this compound class. We will dissect key signaling pathways, detail the experimental workflows required for mechanistic investigation, and offer field-proven insights into interpreting the resulting data. This document is intended to be a technical resource for researchers actively engaged in the discovery and development of novel therapeutics based on the benzothiazole framework.

Introduction: The Benzothiazole Core as a Versatile Pharmacophore

The benzothiazole ring system, a fusion of benzene and thiazole, is a cornerstone of many biologically active molecules.[1][4] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms facilitate critical interactions with a variety of biological targets through hydrogen bonding, and π-π stacking. When coupled with a benzamide moiety, the resulting N-(benzothiazol-2-yl)benzamide structure offers extensive opportunities for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The therapeutic potential of these analogs is not monolithic; rather, it stems from their ability to engage with a wide range of distinct molecular targets. Investigations have revealed their roles as enzyme modulators, apoptosis inducers, ion channel antagonists, and inhibitors of bacterial communication systems.[5][6][7][8] Understanding these diverse mechanisms is paramount for the rational design of next-generation therapeutics with enhanced potency and selectivity. This guide will illuminate these mechanisms through a structured, evidence-based approach.

Strategic Workflow for Mechanism of Action (MoA) Elucidation

Determining the MoA of a novel compound is a systematic process of hypothesis generation and testing. The goal is to move from a general observation of a biological effect (e.g., cell death) to a precise understanding of the molecular interactions responsible. The following workflow represents a logical and efficient pathway for investigating N-(benzothiazol-2-yl)benzamide analogs.

Caption: A generalized workflow for elucidating a compound's Mechanism of Action (MoA).

Key Mechanisms of N-(benzothiazol-2-yl)benzamide Analogs

Anticancer Activity: Induction of Apoptosis and Pathway Modulation

A primary therapeutic application for this scaffold is in oncology. Many analogs exhibit potent antiproliferative activity against a range of cancer cell lines, including those from breast, liver, and lung cancers.[9][10][11] The mechanisms are often multifaceted, converging on the induction of programmed cell death (apoptosis) and the disruption of key pro-survival signaling pathways.

3.1.1. The PI3K/AKT Signaling Axis

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical pro-survival signaling cascade that is frequently hyperactivated in human cancers. One novel benzothiazole derivative, PB11, has been shown to induce apoptosis in glioblastoma (U87) and cervical cancer (HeLa) cells by inhibiting this pathway.[8] This inhibition leads to the downstream activation of apoptotic machinery.

Caption: Inhibition of the PI3K/AKT pathway by benzothiazole analogs promotes apoptosis.

3.1.2. EGFR and Downstream Signaling

The Epidermal Growth Factor Receptor (EGFR) is another crucial target in cancer therapy. Certain benzothiazole derivatives have been found to downregulate EGFR protein levels in breast cancer cells.[12] This action disrupts multiple downstream pro-growth and anti-apoptotic pathways, including JAK/STAT, ERK/MAPK, and the aforementioned PI3K/Akt/mTOR axis, leading to increased cell death.[12]

Quantitative Data Summary: Anticancer Activity

| Compound Class | Cell Line | Assay | Endpoint (IC50 / % Inhibition) | Reference |

| N-1,3-Benzothiazol-2-ylbenzamides | HepG2, MCF-7 | MTT | Potent growth inhibition | [9] |

| Substituted benzamide benzothiazoles | MCF-7, HepG2 | MTT | 64% inhibition (MCF-7) | [10] |

| PB11 Derivative | U87, HeLa | MTT | Significant viability reduction | [8] |

| Phenylacetamide benzothiazoles | Pancreatic, Paraganglioma | MTT | Low micromolar activity | [13] |

| 2-substituted benzothiazoles | MCF-7, MDA-MB-231 | Various | Potent inhibitory effects | [12] |

Antimicrobial Activity: Quorum Sensing Inhibition

The rise of antibiotic resistance necessitates novel strategies to combat bacterial infections. Instead of directly killing bacteria, which imposes strong selective pressure for resistance, an alternative is to disrupt their communication and virulence. N-(benzothiazol-2-yl)benzamide derivatives have been identified as potent inhibitors of Quorum Sensing (QS) in pathogens like Pseudomonas aeruginosa.[6][14] QS is a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation and the production of virulence factors. By blocking the QS signaling pathway, these compounds can render the bacteria less pathogenic and more susceptible to host immune clearance or conventional antibiotics.[6]

Enzyme Modulation: A Tale of Activation and Inhibition

3.3.1. Allosteric Activation of Glucokinase (GK)

For the treatment of Type 2 Diabetes, enhancing glucose metabolism is a key therapeutic goal. Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes. Several N-benzothiazol-2-yl benzamide analogs have been discovered to be allosteric activators of human GK.[2][5] Unlike competitive activators that bind to the active site, these compounds bind to a distinct allosteric site on the enzyme, inducing a conformational change that increases its catalytic activity.[5][15] This leads to enhanced glucose uptake and insulin secretion, helping to normalize blood glucose levels. Certain derivatives have been shown to increase GK's catalytic action by approximately 2-fold compared to controls.[2][5]

3.3.2. Inhibition of Neurologically Important Enzymes

In the context of neurodegenerative disorders like Alzheimer's disease, modulating the levels of key neurotransmitters is a validated therapeutic strategy. Benzothiazole-based compounds have been developed as potent inhibitors of both Monoamine Oxidases (MAO-A and MAO-B) and Acetylcholinesterase (AChE).[16][17][18]

-

MAO Inhibition: By inhibiting MAO-A and MAO-B, which are responsible for degrading neurotransmitters like dopamine and serotonin, these compounds can increase synaptic neurotransmitter levels. The most potent analogs exhibit IC50 values in the lower micromolar and even sub-micromolar range.[16]

-

AChE Inhibition: Inhibition of AChE prevents the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition. This is a primary mechanism for current Alzheimer's medications.[18]

Ion Channel Modulation: Negative Allosteric Modulation of ZAC

The Zinc-Activated Channel (ZAC) is a unique member of the Cys-loop receptor superfamily of ligand-gated ion channels.[7][19] N-(thiazol-2-yl)-benzamide analogs were the first selective antagonists identified for this channel.[7][20] These compounds act as negative allosteric modulators (NAMs). They do not compete with the endogenous agonists (zinc or protons) at the binding site but instead bind to a different site on the receptor, likely within the transmembrane or intracellular domains.[19] This binding event reduces the channel's ability to open in response to an agonist, thereby inhibiting ion flow. This discovery provides valuable pharmacological tools to study the physiological roles of this poorly understood channel.[20]

Experimental Protocols: A Practical Guide

The following protocols are foundational for characterizing the activity of N-(benzothiazol-2-yl)benzamide analogs.

Protocol: MTT Antiproliferative Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is an essential first-pass, high-throughput screen to identify compounds with cytotoxic or cytostatic effects.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole analogs in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.[8]

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

-

Data Acquisition: Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Western Blot for Pathway Analysis (p-AKT)

Causality: Following the identification of an antiproliferative effect, Western blotting is used to investigate specific molecular targets. Measuring the phosphorylation state of proteins like AKT (p-AKT) provides a direct readout of the activity of upstream signaling pathways (like PI3K). A decrease in p-AKT levels following compound treatment is strong evidence for pathway inhibition.

Methodology:

-

Cell Lysis: Treat cells with the benzothiazole analog at its IC50 concentration for a specified time (e.g., 24, 48 hours). Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., rabbit anti-p-AKT) overnight at 4°C. Also, probe a separate membrane or strip the first one and re-probe for a loading control (e.g., mouse anti-β-actin or anti-GAPDH).[8]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the p-AKT signal to the loading control to determine the relative change in protein phosphorylation upon treatment.

Conclusion and Future Perspectives

The N-(benzothiazol-2-yl)benzamide scaffold is a testament to the power of privileged structures in drug discovery. Its derivatives have been successfully developed to interact with a wide range of biological targets, leading to distinct and therapeutically relevant mechanisms of action. The research highlighted in this guide demonstrates that these compounds can function as apoptosis inducers, enzyme activators, enzyme inhibitors, and allosteric modulators of ion channels.

The future of research in this area lies in leveraging this mechanistic understanding for the design of highly selective and potent molecules. Combining in silico prediction with robust in vitro and in vivo validation will be key to unlocking the next generation of benzothiazole-based drugs. Further exploration into less-characterized mechanisms, such as their anti-inflammatory and antiviral properties, will undoubtedly open new avenues for therapeutic intervention.[11][14]

References

- Antiproliferative Activity Evaluation of a Series of N-1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. (n.d.). SciSpace.

-

Arora, S., Grewal, A. S., Sharma, N., Arora, K., Dhalio, E., & Singh, S. (2021). Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. Journal of Applied Pharmaceutical Science, 11(Supp 1), 038–047. Retrieved from [Link]

-

Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. (2023). PubMed. Retrieved from [Link]

-

Synthesis, Characterization and Antibacterial Studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and Its Neodymium(III) and Thallium(III) Complexes. (n.d.). PMC. Retrieved from [Link]

-

Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (n.d.). PMC. Retrieved from [Link]

-

Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. (2021). ResearchGate. Retrieved from [Link]

-

Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis Online. Retrieved from [Link]

-

Altintop, M. D., Ozdemir, A., Kaplancikli, Z. A., Turan-Zitouni, G., Iscan, G., & Ciftci, G. A. (2013). Synthesis and Biological Evaluation of some Amide Derivatives Bearing Benzothiazole and Piperidine Moieties as Antimicrobial Agents. Bentham Science Publishers. Retrieved from [Link]

-

Synthesis, in Silico Study and Biological Evaluation of N‐(Benzothiazol/Thiazol‐2‐yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa. (2025). ResearchGate. Retrieved from [Link]

-

Yadav, P., et al. (2011). 2-Amino-N-(7-substituted Benzo [d] thiazol-2yl) benzamide: Synthesis and characterization of novel. Scholars Research Library. Retrieved from [Link]

-

Synthesis, Characterization and Antibacterial Activity of some Cu (II), Hg (II) Complexes with a Mixture of N-(benzothiazol-2-yl) benzamide and Amines or Diphosphines Ligands. (n.d.). ProQuest. Retrieved from [Link]

-

Discovery and functional characterization of >N>-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (n.d.). ScienceDirect. Retrieved from [Link]

-

Design, synthesis, in vitro, and in silico study of benzothiazole-based compounds as a potent anti-Alzheimer agent. (2024). PubMed. Retrieved from [Link]

-

Antiproliferative Activity Evaluation of a Series of N -1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. (n.d.). ResearchGate. Retrieved from [Link]

-

Physicochemical properties of the synthesized N-benzothiazol-2-yl benzamide analogs. (n.d.). ResearchGate. Retrieved from [Link]

-

The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. (n.d.). PMC. Retrieved from [Link]

-

Benzothiazole derivatives as anticancer agents. (n.d.). PMC. Retrieved from [Link]

-

N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. (2022). Università degli Studi 'G. d'Annunzio' Chieti - Pescara. Retrieved from [Link]

-

Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers. Retrieved from [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). PubMed. Retrieved from [Link]

-

Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). (2021). PubMed. Retrieved from [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. (2022). RSC Advances. Retrieved from [Link]

-

Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's diseas. (2022). AVESİS. Retrieved from [Link]

-

Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase. (2021). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. (2021). MDPI. Retrieved from [Link]

-

Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2025). MDPI. Retrieved from [Link]

-

Molecular docking studies of N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances. Retrieved from [Link]

-

Synthesis of N-benzothiazol-2-yl-amides by Pd-catalyzed C(sp2)-H functionalization/C-S bond formation. (n.d.). Chinese Chemical Letters. Retrieved from [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. japsonline.com [japsonline.com]

- 3. In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents [mdpi.com]

- 4. Synthesis, Characterization and Antibacterial Activity of some Cu (II), Hg (II) Complexes with a Mixture of N-(benzothiazol-2-yl) benzamide and Amines or Diphosphines Ligands - ProQuest [proquest.com]

- 5. japsonline.com [japsonline.com]

- 6. Synthesis, in Silico Study and Biological Evaluation of N-(Benzothiazol/Thiazol-2-yl)benzamide Derivatives as Quorum Sensing Inhibitors against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 12. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ricerca.unich.it [ricerca.unich.it]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis, in vitro, and in silico study of benzothiazole-based compounds as a potent anti-Alzheimer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 18. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]

- 19. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 20. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Toxicity Assessment Framework for N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Executive Summary

The compound N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide represents a highly functionalized scaffold merging a 4-methoxy-benzothiazole core with a 2-phenoxybenzamide moiety. Benzothiazole-benzamide derivatives are frequently investigated for their potent biological activities, including kinase inhibition, glucokinase activation, and targeted anti-tumor efficacy[1][2]. However, the translation of these scaffolds from in vitro hits to in vivo leads is historically bottlenecked by idiosyncratic toxicities.

This technical guide establishes a rigorous, self-validating preclinical toxicity assessment blueprint. By deconstructing the molecule’s structural liabilities—specifically the propensity for CYP-mediated bioactivation of the benzothiazole ring and the hepatotoxic potential of the benzamide linkage—this framework provides actionable, step-by-step methodologies for drug development professionals to establish a reliable safety margin.

Structural Toxico-Informatics & Mechanistic Liabilities

To design an effective toxicity assessment, we must first establish the causality between the compound's structural motifs and their known biological liabilities.

The Benzothiazole Core: CYP-Mediated Bioactivation

Benzothiazole derivatives are highly susceptible to Phase I metabolic bioactivation. Enzymes such as CYP1A1 and CYP1A2 frequently oxidize the benzothiazole ring, producing electrophilic N-hydroxy intermediates or aromatic hydroxylamines[1]. These reactive metabolites can covalently bind to DNA, leading to lethal genotoxic damage and initiating carcinogenesis[1]. Furthermore, environmental and biological oxidation of benzothiazole rings often yields transformation products with significantly higher toxicity than the parent compound[3].

The Benzamide Linkage: Hepatotoxicity and Immunotoxicity

While benzamides generally exhibit lower hepatotoxicity compared to traditional hydrazine-based compounds[4], specific derivatives (e.g., benzamide ribosides) have demonstrated dose-limiting skeletal muscle toxicity, myelosuppression, and hepatotoxicity in preclinical models[5]. Additionally, cleavage of the amide bond releases 2-amino-4-methoxybenzothiazole, a toxicophore known to disrupt the Toll-like Receptors (TLR) and Nucleotide-binding Oligomerization Domain-like Receptors (NLR) NF-κB signaling pathways. This disruption induces severe oxidative stress—marked by alterations in superoxide dismutase (SOD) and malondialdehyde (MDA) levels—ultimately leading to immunotoxicity[6].

Proposed metabolic bioactivation and toxicity pathways for the benzothiazole-benzamide derivative.

Tier 1: In Vitro Toxicity & ADME Profiling Protocols

To prevent late-stage attrition, the following self-validating in vitro protocols must be executed to quantify the mechanistic liabilities identified above.

Protocol 2.1: High-Content Hepatotoxicity & Oxidative Stress Screening

Rationale: Given the potential for benzamides to induce hepatotoxicity[5][7] and benzothiazoles to generate reactive oxygen species (ROS)[6], a multiplexed high-content screening (HCS) assay in HepG2 cells is required.

Step-by-Step Methodology:

-

Cell Culture & Seeding: Seed HepG2 cells (human hepatocellular carcinoma) in 96-well black, clear-bottom plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Dosing: Prepare a 10 mM stock of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide in DMSO. Perform a 10-point, 3-fold serial dilution (ranging from 100 µM to 5 nM). Ensure final DMSO concentration does not exceed 0.5% (v/v).

-

Control Integration (Self-Validation): Use Chlorpromazine (50 µM) as a positive control for phospholipidosis/hepatotoxicity, and 0.5% DMSO as the vehicle control.

-

Multiplex Staining: After 48 hours of exposure, wash cells with PBS and stain with a cocktail containing:

-

Hoechst 33342 (Nuclear morphology/cell count).

-

CellROX® Green (Oxidative stress/ROS generation).

-

Tetramethylrhodamine, methyl ester (TMRM) (Mitochondrial membrane potential).

-

-

Image Acquisition & Analysis: Image plates using an automated HCS platform (e.g., PerkinElmer Operetta). Calculate the IC₅₀ for cell viability and the EC₅₀ for ROS generation.

Protocol 2.2: CYP450-Mediated Bioactivation & Glutathione (GSH) Trapping

Rationale: To confirm if the 4-methoxy-benzothiazole ring undergoes CYP1A1/1A2 bioactivation to form electrophiles[1].

Step-by-Step Methodology:

-

Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), 50 mM potassium phosphate buffer (pH 7.4), 5 mM GSH (trapping agent), and 10 µM of the test compound.

-

Reaction Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding 1 mM NADPH.

-

Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Centrifugation & LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 15 minutes. Analyze the supernatant using LC-HRMS (High-Resolution Mass Spectrometry) operating in positive/negative switching mode. Scan for neutral loss of 129 Da (characteristic of GSH adducts) to identify reactive intermediate formation.

Tier 2: Genotoxicity and In Vivo Dose-Ranging

If the compound clears Tier 1 (IC₅₀ > 50 µM in HepG2, minimal GSH adducts), it progresses to genotoxicity and in vivo evaluation.

Protocol 3.1: Miniaturized Ames Fluctuation Test (OECD 471 Compliant)

Rationale: Benzothiazole metabolites, particularly aromatic amines, are known bacterial mutagens[1][8].

-

Strains: Salmonella typhimurium TA98, TA100, TA1535, and E. coli WP2 uvrA.

-

Metabolic Activation: Conduct assays both in the absence (-S9) and presence (+S9) of Aroclor 1254-induced rat liver S9 fraction to account for CYP-mediated bioactivation.

-

Readout: A 2-fold or greater increase in revertant wells compared to the vehicle control, with a dose-dependent response, flags the compound as a mutagenic hazard.

Tiered preclinical toxicity assessment workflow for novel benzothiazole-benzamide candidates.

Quantitative Data Synthesis & Go/No-Go Thresholds

To ensure objective decision-making, the experimental readouts must be compared against established pharmacological safety thresholds for benzothiazole and benzamide derivatives[7][9].

Table 1: Preclinical Toxicity Benchmark Thresholds

| Assay / Parameter | Target Threshold (Go) | Flag Threshold (Investigate) | Stop Threshold (No-Go) | Mechanistic Implication |

| HepG2 Cytotoxicity (IC₅₀) | > 50 µM | 10 - 50 µM | < 10 µM | Direct hepatotoxicity / mitochondrial poisoning. |

| GSH Adduct Formation | Undetectable | Trace (< 5% of parent) | Abundant (> 5%) | High risk of idiosyncratic drug toxicity (IDT) via CYP1A1. |

| Ames Test (+/- S9) | Negative | Equivocal (repeat) | Positive (≥ 2x baseline) | Formation of mutagenic aromatic hydroxylamines. |

| ROS Generation (EC₅₀) | > 100 µM | 20 - 100 µM | < 20 µM | Disruption of TLR/NLR-NF-κB signaling[6]. |

| In Vivo NOAEL (Rodent) | > 100 mg/kg/day | 30 - 100 mg/kg/day | < 30 mg/kg/day | Narrow therapeutic index; systemic toxicity. |

Note: If the compound triggers a "Flag Threshold" in GSH adduct formation, medicinal chemistry efforts should focus on blocking the metabolically labile sites on the benzothiazole ring (e.g., substituting the 6-position with a fluorine atom) to prevent CYP-mediated oxidation.

References

-

Toxicity and efficacy of benzamide riboside in cancer chemotherapy models PubMed (NIH)[Link]

-

Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment Journal of Toxicology and Environmental Health[Link]

-

Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study MDPI[Link]

-

The lack of hepatotoxicity in the rat with the new and reversible MAO-A inhibitor moclobemide in contrast to iproniazid PubMed (NIH)[Link]

-

Immunotoxicity and mechanism analysis of zebrafish embryos exposure to benzothiazole and its derivatives PubMed (NIH) [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances MDPI[Link]

-

Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human glucokinase Journal of Applied Pharmaceutical Science[Link]

-

Atmospheric Oxidation Mechanism of 2-Hydroxy-benzothiazole Initiated by Hydroxyl Radicals ACS Earth and Space Chemistry[Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents PMC (NIH)[Link]

Sources

- 1. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances | MDPI [mdpi.com]

- 2. japsonline.com [japsonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The lack of hepatotoxicity in the rat with the new and reversible MAO-A inhibitor moclobemide in contrast to iproniazid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Toxicity and efficacy of benzamide riboside in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunotoxicity and mechanism analysis of zebrafish embryos exposure to benzothiazole and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdn.ymaws.com [cdn.ymaws.com]

- 9. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Blueprint: A Technical Guide to N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide, a novel molecule with potential applications in drug discovery. In the absence of empirical data for this specific compound, this document serves as a predictive blueprint, detailing the theoretical background and step-by-step computational protocols necessary to elucidate its structural, electronic, and reactivity properties. By leveraging Density Functional Theory (DFT), we outline a robust workflow for researchers, scientists, and drug development professionals to predict key molecular descriptors, offering a foundational understanding of its potential as a therapeutic agent. This guide emphasizes scientific integrity, providing self-validating protocols and grounding all theoretical claims in authoritative sources.

Introduction: The Rationale for a Quantum Chemical Approach

The confluence of high-performance computing and sophisticated quantum chemical theories has revolutionized the early stages of drug discovery.[1][2] These in silico methods provide a cost-effective and time-efficient means to characterize novel chemical entities before their physical synthesis. N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide incorporates several pharmacologically relevant moieties, including the benzothiazole and phenoxybenzamide scaffolds, which are present in compounds with demonstrated biological activities.[3] A thorough understanding of this molecule's three-dimensional structure, electronic landscape, and reactivity is paramount to predicting its potential interactions with biological targets.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens through which to examine these properties with a high degree of accuracy.[4] DFT allows for the determination of a molecule's ground state energy, optimized geometry, and a host of electronic properties that govern its behavior in a biological environment.[4][5] This guide will provide a detailed protocol for conducting such an analysis, from initial molecular modeling to the interpretation of key quantum chemical descriptors.

Foundational Theory: Density Functional Theory in a Nutshell

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[4] The central tenet of DFT is that the ground-state energy of a molecule can be determined from its electron density, ρ(r), a function of only three spatial coordinates.[4] This is a significant simplification compared to wave-function-based methods, which require a function of 3N coordinates for an N-electron system. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[5] For molecules of the size and complexity of our target, the B3LYP hybrid functional in conjunction with a Pople-style basis set like 6-31G(d) offers a well-balanced compromise between computational cost and accuracy for predicting molecular structures and properties.[6][7]

The Computational Workflow: A Step-by-Step Guide

This section details the complete computational workflow for the quantum chemical analysis of N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide. We will utilize a combination of freely available software for academic use to ensure the accessibility and reproducibility of this protocol.

Molecular Modeling and Structure Preparation

The first step in any computational chemistry study is to generate a three-dimensional structure of the molecule of interest.

Experimental Protocol:

-

Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for N-(4-methoxy-1,3-benzothiazol-2-yl)-2-phenoxybenzamide is COc1cc2sc(nc2cc1)NC(=O)c3ccccc3Oc4ccccc4.

-

Generate 3D Coordinates: Utilize a molecular editor such as Avogadro to import the SMILES string and generate an initial 3D conformation.[8]

-

Pre-optimization: Perform an initial geometry optimization using a computationally inexpensive force field, such as MMFF94, within Avogadro. This step generates a reasonable starting geometry for the more computationally demanding quantum chemical calculations.

-

Save the Structure: Export the coordinates in a standard format, such as the XYZ file format.

Caption: Workflow for generating the initial 3D structure.

Geometry Optimization and Vibrational Frequency Analysis

The pre-optimized structure is then subjected to a full geometry optimization at the DFT level to locate the minimum energy conformation. A subsequent frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface.

Experimental Protocol (using ORCA):

ORCA is a powerful and versatile quantum chemistry software package that is free for academic use.[9]

-

Create the ORCA Input File: Create a text file named molecule.inp with the following content:

-